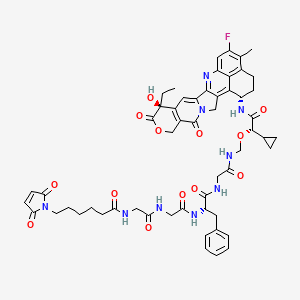
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is a compound used primarily in the field of antibody-drug conjugates (ADCs). It is a cleavable linker that connects the antibody to the drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells . This compound is particularly significant in cancer research due to its ability to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan involves multiple steps, starting with the preparation of the peptide linker (MC-Gly-Gly-Phe-Gly) and the drug (Exatecan). The peptide linker is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain . The cyclopropane moiety is introduced through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates.
Biology: Facilitates targeted drug delivery to specific cells, such as cancer cells.
Medicine: Plays a crucial role in cancer therapy by delivering cytotoxic agents directly to tumor cells.
Industry: Employed in the production of advanced pharmaceuticals and bioconjugates.
作用机制
The mechanism of action of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan involves its role as a cleavable linker in antibody-drug conjugates. The compound connects the antibody to the drug, allowing for targeted delivery to specific cells . Upon reaching the target cells, the linker is cleaved, releasing the drug to exert its cytotoxic effects . The molecular targets and pathways involved include the specific antigens on the surface of cancer cells and the intracellular pathways that lead to cell death .
相似化合物的比较
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is unique due to its specific structure and cleavable nature. Similar compounds include:
MC-Gly-Gly-Phe-Gly: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe: A simpler version of the linker without the cyclopropane moiety.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan: A related compound with a cyclobutanecarboxylic acid moiety instead of cyclopropane.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its functionality and effectiveness .
生物活性
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is a sophisticated drug-linker conjugate primarily designed for use in antibody-drug conjugates (ADCs). This compound integrates Exatecan, a potent inhibitor of DNA topoisomerase I, with a peptide linker that includes glycine and phenylalanine residues. The cyclopropane moiety enhances the structural characteristics of the compound, potentially improving its therapeutic efficacy and specificity against cancer cells.
- Molecular Formula : C₅₅H₆₀FN₉O₁₃
- Molecular Weight : 1074.12 g/mol
The compound's reactivity primarily involves interactions with biological targets, particularly DNA topoisomerase I. Upon administration, it undergoes hydrolysis to release Exatecan, which binds to DNA topoisomerase I, inhibiting its activity and disrupting DNA replication, leading to apoptosis in cancer cells.
This compound exhibits significant anti-cancer activity due to its mechanism as a DNA topoisomerase I inhibitor. It interferes with DNA replication processes, inducing cytotoxic effects in rapidly dividing cancer cells.
Biological Activity Summary
- Target : DNA Topoisomerase I
- Mechanism : Inhibition of enzyme activity leading to apoptosis
- Therapeutic Applications : Primarily utilized in targeted cancer therapies through ADCs, enhancing therapeutic efficacy while minimizing systemic toxicity.
Interaction Studies
Interaction studies have demonstrated that this compound effectively binds to specific receptors on cancer cells, facilitating internalization and subsequent release of Exatecan within the cellular environment. Techniques such as surface plasmon resonance and fluorescence microscopy are commonly employed to characterize binding affinities and internalization kinetics .
Case Studies
- Preclinical Studies : Research indicates that this compound enhances the selectivity and potency of ADCs by targeting specific tumor antigens while minimizing off-target effects.
- Comparative Analysis : Compared to traditional small molecules like Exatecan alone, this compound's design for targeted delivery significantly improves both efficacy and safety profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan | Drug-linker conjugate | DNA Topoisomerase I inhibition | Different stereochemistry affecting activity |
| MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan | Drug-linker conjugate | DNA Topoisomerase I inhibition | Cyclobutane ring may alter pharmacokinetics |
| Exatecan | Small molecule | DNA Topoisomerase I inhibition | No targeting mechanism; broader systemic effects |
The table illustrates that this compound stands out due to its specific design for targeted delivery via ADCs, enhancing both efficacy and safety profiles compared to traditional small molecules.
属性
分子式 |
C55H60FN9O13 |
|---|---|
分子量 |
1074.1 g/mol |
IUPAC 名称 |
N-[2-[[2-[[(2S)-1-[[2-[[(1S)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50-,55-/m0/s1 |
InChI 键 |
WKCCHLIWLNJSMH-DVXRIDOZSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















